9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Description
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is an intricate organic compound. Its unique structure features a purine base, modified with a 2-methoxyethyl group and a complex pyrrolidine moiety. This compound holds significant potential in pharmaceuticals, with applications extending to chemical and biological research.
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-28-6-5-25-12-23-16-17(25)21-11-22-18(16)26-7-13-9-27(10-14(13)8-26)19-20-4-3-15(24-19)29-2/h3-4,11-14H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJRZZNZJUJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CC(=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound requires meticulous steps:
Synthetic Routes: : Typically, the synthesis involves nucleophilic substitution reactions on the purine ring. Protective groups are often applied to control regioselectivity.
Reaction Conditions: : The reactions generally occur in anhydrous environments, with specific temperature controls to maintain the integrity of the functional groups.
Industrial Production Methods: : In industrial settings, flow chemistry can enhance the production scale. Automated systems ensure precision in reagent delivery and reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions using reagents like potassium permanganate.
Reduction: : Hydrogenation can be employed to reduce unsaturated moieties within the structure.
Substitution: : Nucleophilic substitution is facilitated by the presence of electron-withdrawing groups on the purine ring.
Common Reagents and Conditions: : Typical reagents include acetic anhydride, sodium hydride, and methanol under ambient or slightly elevated temperatures.
Major Products: : The primary products of these reactions often retain the core purine structure while introducing functional group variations.
Scientific Research Applications
9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine's applications are vast:
Chemistry: : It serves as a building block for novel organic molecules.
Biology: : It is explored for its potential as an enzyme inhibitor.
Medicine: : Preliminary studies indicate its efficacy as a potential therapeutic agent in certain disease models.
Industry: : Its derivatives are used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It primarily interacts with purine receptors and enzymes.
Pathways Involved: : It modulates pathways involving cellular proliferation and signal transduction.
Mechanistic Insights: : Its 2-methoxyethyl group influences binding affinity and specificity toward target molecules.
Comparison with Similar Compounds
Comparing it with structurally related compounds:
Uniqueness: : The presence of a methoxyethyl and methoxypyrimidinyl groups distinguishes its reactivity and binding properties.
Similar Compounds: : Other compounds with similar purine cores include 6-thioguanine and azathioprine, but they lack the complex pyrrolidine moiety seen here.
This compound’s intricate design and diverse applications make it a valuable subject of ongoing research. What else can we dive into next?
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a purine core with various substituents that may influence its biological activity. The methoxyethyl and methoxypyrimidine groups are particularly noteworthy for their potential interactions with biological targets.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyrimidine and octahydropyrrolo groups suggests a capacity for binding to nucleic acids or proteins, potentially modulating their function.
Antiviral and Anticancer Properties
Preliminary studies have suggested that similar purine derivatives exhibit antiviral and anticancer activities. For instance, compounds with structural similarities have been shown to inhibit viral replication and induce apoptosis in cancer cells. The exact mechanisms are still under investigation but may involve interference with nucleic acid synthesis or modulation of signaling pathways associated with cell growth and survival.
Enzyme Inhibition
Compounds in this structural class have also been explored for their ability to inhibit specific enzymes. For example, inhibitors targeting myeloperoxidase (MPO) have been developed from similar frameworks, demonstrating significant selectivity and potency in preclinical models . This suggests that this compound could possess similar enzyme inhibitory properties.
Research on Anticancer Effects
In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines through activation of caspase pathways. The specific role of this compound in these pathways remains to be elucidated but is an area of active research.
Data Summary
| Activity | Findings |
|---|---|
| Antiviral | Inhibition of viral replication observed in structurally similar compounds |
| Anticancer | Induction of apoptosis in cancer cell lines reported for related derivatives |
| Enzyme Inhibition | Potential MPO inhibition based on structural similarities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
